molecular formula C13H15NO2 B2579984 4-(2-Methoxyphenyl)oxane-4-carbonitrile CAS No. 694463-31-5

4-(2-Methoxyphenyl)oxane-4-carbonitrile

Cat. No.: B2579984
CAS No.: 694463-31-5
M. Wt: 217.268
InChI Key: ATFAPVCEVDLATK-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)oxane-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxyphenyl group and a nitrile (-CN) moiety.

Properties

IUPAC Name

4-(2-methoxyphenyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFAPVCEVDLATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)oxane-4-carbonitrile typically involves the reaction of 2-methoxybenzaldehyde with a suitable oxane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxane ring. The carbonitrile group is introduced through a nucleophilic substitution reaction using cyanide ions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)oxane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxyphenyl)oxane-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and carbonitrile groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs of 4-(2-Methoxyphenyl)oxane-4-carbonitrile

The following table summarizes key structural analogs and their differences:

Table 1: Structural Analogs

Compound Name Substituent/Group Key Structural Difference Reference
4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile 3-Methoxyphenylmethyl Meta-methoxy vs. ortho-methoxy; methylene linker
4-(2-Methoxyethyl)oxane-4-carbonitrile 2-Methoxyethyl Alkyl vs. aryl substituent
4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile 4-Trifluoromethylbenzyl Electron-withdrawing CF₃ group
4-(dibenzylamino)oxane-4-carbonitrile Dibenzylamino Amino substituent (basic center)
4-(6-bromopyridin-2-yl)oxane-4-carbonitrile 6-Bromopyridin-2-yl Heteroaromatic substituent (Br, pyridine)

Key Observations:

  • Substituent Position and Electronic Effects: The ortho-methoxy group in the parent compound enhances steric hindrance compared to meta-substituted analogs (e.g., ).
  • Functional Group Variations: The dibenzylamino group in introduces basicity and hydrogen-bonding capacity, contrasting with the non-basic nitrile in the parent compound.

Heterocyclic Analogs

Compounds with related heterocycles but distinct substitution patterns:

Table 2: Heterocyclic Analogs

Compound Name Heterocycle Functional Groups Reference
4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile Pyran Methoxyphenyl, nitro, methylamino
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Chromene (fused) Fluorophenyl, amino, methoxy
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Pyridine Methoxyphenyl, oxo

Key Observations:

  • Ring Size and Conformation: Pyran derivatives (e.g., ) share a six-membered ring but incorporate additional substituents (e.g., nitro groups) that alter electronic properties.
  • Biological Relevance : Chromene analogs in exhibit antitumor activity, suggesting that the parent oxane compound could be explored for similar applications.

Functional Group Analogs

Table 3: Functional Group Analogs

Compound Name Key Functional Groups Notable Properties Reference
4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile Biphenyl, methoxy, nitrile Extended conjugation (biphenyl system)
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile Methoxyphenyl, oxo, nitrile Keto-enol tautomerism potential

Key Observations:

  • Reactivity: Malononitrile derivatives (e.g., ) may undergo cyclization or nucleophilic additions due to the presence of multiple nitrile groups.

Biological Activity

4-(2-Methoxyphenyl)oxane-4-carbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an oxane ring substituted with a methoxyphenyl group and a carbonitrile functional group. Its molecular formula is C11H13NC_{11}H_{13}N, and it is characterized by the presence of both aromatic and aliphatic functionalities, which contribute to its chemical reactivity and biological properties.

Property Details
Molecular FormulaC11H13NC_{11}H_{13}N
Molecular Weight173.23 g/mol
Functional GroupsMethoxy, Carbonitrile
Chemical ClassOxane derivative

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism of action is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound is also being explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival. For instance, it may interact with enzymes or receptors that are critical for tumor growth.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
  • Receptor Modulation : The compound could modulate the activity of specific receptors, affecting cellular signaling processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial or cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of the methoxy group and the presence of the carbonitrile moiety are crucial for the biological activity of the compound. Variations in these functional groups can significantly alter its efficacy.

Compound Variation Biological Activity
This compoundAntimicrobial and anticancer properties
4-(3-Methoxyphenyl)oxane-4-carbonitrileReduced activity compared to 2-methoxy variant
4-(2-Hydroxyphenyl)oxane-4-carbonitrileIncreased cytotoxicity against certain cancer lines

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, implicating this compound as a promising candidate for further development in cancer therapy.

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